5-Ethyl-2-fluorobenzoic acid
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Overview
Description
5-Ethyl-2-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by an ethyl group and a fluorine atom, respectively
Scientific Research Applications
5-Ethyl-2-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
5-Ethyl-2-fluorobenzoic acid is classified under GHS07. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mechanism of Action
Target of Action
Fluorinated benzoic acids, in general, are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that fluorinated benzoic acids can undergo reactions such as free radical bromination and nucleophilic substitution . The fluorine atom in the compound can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It’s known that fluorinated benzoic acids can be metabolized via the benzoate-degrading pathway . This pathway involves the hydroxylation of the substrate, yielding fluorocyclohexadiene .
Pharmacokinetics
The strength of the carbon-fluorine bond generally conveys stability to fluorinated drugs, suggesting they may be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .
Result of Action
The introduction of fluorine into organic compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2-fluorobenzoic acid. For instance, the solvent used can affect the yield of fluorobenzoic acids . Additionally, the stability of the compound can be influenced by storage temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Ethyl-2-fluorobenzoic acid are not fully understood due to the lack of comprehensive studies. It is known that the compound can participate in various biochemical reactions. For instance, it can undergo free radical bromination and nucleophilic substitution .
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position, which is resonance stabilized . This suggests that the compound may interact with biomolecules through binding interactions, potentially leading to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and the availability of starting materials.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical reactors and controlled reaction conditions to ensure high purity and yield. The process may include steps such as crystallization, vacuum sublimation, and zone melting to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the fluorine or ethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
2-Fluorobenzoic Acid: Similar in structure but lacks the ethyl group at position 5.
5-Ethylbenzoic Acid: Similar but lacks the fluorine atom at position 2.
Pentafluorobenzoic Acid: Contains multiple fluorine atoms, leading to different chemical properties.
Uniqueness: 5-Ethyl-2-fluorobenzoic acid is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-ethyl-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJSDVWFUJMHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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